molecular formula C13H18N2 B14718630 3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 22315-89-5

3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B14718630
CAS No.: 22315-89-5
M. Wt: 202.30 g/mol
InChI Key: SWEWAUIVBNEOOD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]indole core with additional methyl groups at specific positions. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of fully saturated derivatives .

Scientific Research Applications

3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 3 positions can affect its interaction with molecular targets and its overall stability .

Properties

CAS No.

22315-89-5

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3,3-dimethyl-1,2,4,4a,5,9b-hexahydropyrido[4,3-b]indole

InChI

InChI=1S/C13H18N2/c1-13(2)7-12-10(8-14-13)9-5-3-4-6-11(9)15-12/h3-6,10,12,14-15H,7-8H2,1-2H3

InChI Key

SWEWAUIVBNEOOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(CN1)C3=CC=CC=C3N2)C

Origin of Product

United States

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